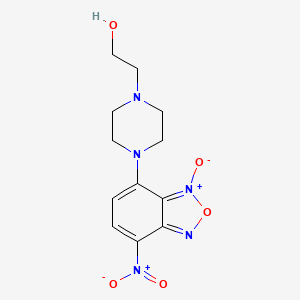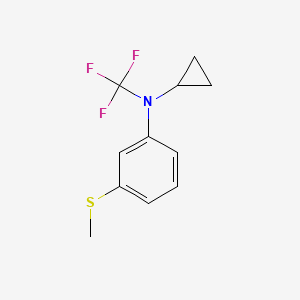
5-Methyl-1,3-dioxane-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,3-dioxane-5-carbonyl chloride is an organic compound that belongs to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms. The presence of a carbonyl chloride group makes this compound reactive and useful in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-1,3-dioxane-5-carbonyl chloride can be synthesized through the reaction of 5-methyl-1,3-dioxane with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where the thionyl chloride acts as both a chlorinating agent and a dehydrating agent. The reaction can be represented as follows:
5-Methyl-1,3-dioxane+SOCl2→5-Methyl-1,3-dioxane-5-carbonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,3-dioxane-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-methyl-1,3-dioxane-5-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed
Substitution: 5-Methyl-1,3-dioxane-5-carbamates, esters, and thioesters
Hydrolysis: 5-Methyl-1,3-dioxane-5-carboxylic acid
Reduction: 5-Methyl-1,3-dioxane-5-methanol
Scientific Research Applications
5-Methyl-1,3-dioxane-5-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and prodrugs.
Industry: Applied in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 5-Methyl-1,3-dioxane-5-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,3-dioxane-5-carboxylic acid
- 5-Methyl-1,3-dioxane-5-methanol
- 5-Methylene-1,3-dioxane-2-one
Uniqueness
5-Methyl-1,3-dioxane-5-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from other similar compounds that may lack this functional group and, consequently, the same level of reactivity.
Properties
CAS No. |
29185-50-0 |
|---|---|
Molecular Formula |
C6H9ClO3 |
Molecular Weight |
164.59 g/mol |
IUPAC Name |
5-methyl-1,3-dioxane-5-carbonyl chloride |
InChI |
InChI=1S/C6H9ClO3/c1-6(5(7)8)2-9-4-10-3-6/h2-4H2,1H3 |
InChI Key |
HDZRDWJYYTXQSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCOC1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Ethyl-2,4-dimethyl-4H-pyrrolo[3,2-b]pyridine-6-carboxamide](/img/structure/B13955591.png)
![3-Benzo[d]isoxazol-3-yl-methyl-[1,2,4]oxadiazolidin-5-one](/img/structure/B13955597.png)

![1-(4-fluorobenzyl)-N-benzyl-1H-benzo[d]imidazol-2-amine](/img/structure/B13955621.png)


![Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl-](/img/structure/B13955650.png)


![Pentanedioic acid, 3-methyl-3-[(trimethylsilyl)oxy]-, bis(trimethylsilyl) ester](/img/structure/B13955667.png)


